molecular formula C11H10N2O B3049707 2-Methyl-6-phenylpyridazin-3(2h)-one CAS No. 2165-04-0

2-Methyl-6-phenylpyridazin-3(2h)-one

Cat. No. B3049707
CAS RN: 2165-04-0
M. Wt: 186.21 g/mol
InChI Key: JDTHKPBNSQFPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, 4-Aroyl-6-phenylpyridazin-3(2 H)-ones, has been reported. They were synthesized by the oxidation of the corresponding 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . The reactions of these compounds with hydrazine hydrate and hydroxylamine hydrochloride proceeded smoothly to give the corresponding hydrazones and oxime . These compounds also reacted with dimethyl sulphate to give 4-aroyl-2-methyl-6-phenylpyridazin-3(2 H)-ones .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the related compounds 4-Aroyl-6-phenylpyridazin-3(2 H)-ones reacted with hydrazine hydrate and hydroxylamine hydrochloride to give the corresponding hydrazones and oxime . They also reacted with dimethyl sulphate to give 4-aroyl-2-methyl-6-phenylpyridazin-3(2 H)-ones .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : 2-Methyl-6-phenylpyridazin-3(2h)-one is used in the synthesis of various derivatives with potential biological activities. For instance, the reaction with aromatic aldehydes leads to Schiff bases, which further reduce to form compounds like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These derivatives have been studied for their antiradical activity against radicals like DPPH and ABTS (Kulakov et al., 2018).

  • Reaction with Iodide Ion : Research on the reactions of chloropyridazin-3(2H)-ones with iodide ion, including this compound, has provided insights into nucleophilic substitution and hydrodeiodination processes. This contributes to the understanding of the chemical properties and reactivity of pyridazinone derivatives (Károlyházy et al., 2010).

Biological Activity and Pharmaceutical Research

  • Insecticidal Activity : A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for their insecticidal activity. Some of these compounds showed significant effectiveness against Plutella xylostella (Wu et al., 2012).

  • Potential Anti-inflammatory and Analgesic Agents : The synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones has revealed potential anti-inflammatory and analgesic properties. These compounds have been studied for their COX-2 selectivity and effects on hemostasis, indicating potential as safer pharmaceutical agents (Sharma & Bansal, 2016).

Neurotropic Activity

  • Synthesis for Neurotropic Activity : Research has focused on the synthesis of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones, derivatives of this compound, for their potential neurotropic activities. These compounds have been evaluated for their tranquilizing (anxiolytic) and antidepressant activities, with some showing higher potential than comparator drugs (Palamarchuk et al., 2021).

properties

IUPAC Name

2-methyl-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-11(14)8-7-10(12-13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTHKPBNSQFPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382698
Record name 2-Methyl-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2165-04-0
Record name 2-Methyl-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-phenylpyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-phenylpyridazin-3(2h)-one
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-phenylpyridazin-3(2h)-one
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-phenylpyridazin-3(2h)-one
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-phenylpyridazin-3(2h)-one
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-phenylpyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.